2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine
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Overview
Description
2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and an oxirane (epoxide) group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.
Epoxidation: Formation of the oxirane ring through the reaction of an appropriate precursor with an oxidizing agent.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Solvents like dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve reactants and control reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative, while epoxide ring opening with a thiol can produce a thioether.
Scientific Research Applications
2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxirane ring allows for covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-5-methoxypyridine: Similar structure but lacks the oxirane ring.
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the oxirane ring.
2-Chloro-3-methoxypyridine: Lacks both the fluorine atom and the oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine distinguishes it from other similar compounds. This functional group imparts unique reactivity, particularly in nucleophilic ring-opening reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-8-7(10)1-5(2-11-8)12-3-6-4-13-6/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMQRQFDIJTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(N=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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